2,4,6-Trimethylmorpholine

Description

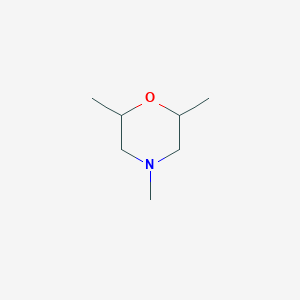

Structure

2D Structure

3D Structure

Properties

CAS No. |

58378-56-6 |

|---|---|

Molecular Formula |

C7H15NO |

Molecular Weight |

129.20 g/mol |

IUPAC Name |

2,4,6-trimethylmorpholine |

InChI |

InChI=1S/C7H15NO/c1-6-4-8(3)5-7(2)9-6/h6-7H,4-5H2,1-3H3 |

InChI Key |

APOJIILNJVLCQE-UHFFFAOYSA-N |

Canonical SMILES |

CC1CN(CC(O1)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Pathways

Established Synthetic Routes for 2,4,6-Trimethylmorpholine

The formation of the morpholine (B109124) ring is a key step in the synthesis of this compound. Established methods often involve the cyclization of precursor molecules.

Specific Reaction Protocols and Conditions (e.g., Booth and Gidley Method)

A well-documented method for the preparation of cis-2,4,6-trimethylmorpholine is the Booth and Gidley method. cdnsciencepub.com This procedure provides a pathway to obtain the pure cis-isomer of the compound. cdnsciencepub.com Another established route involves the cyclization of N-methyldiisopropanolamine. In a specific protocol, a mixture of N-methyldiisopropanolamine is charged into a stirred autoclave with a pyrex liner, leading to the formation of this compound. prepchem.com

The cyclization of diisopropanolamine (B56660) using sulfuric acid is another method employed for the synthesis of 2,6-dimethylmorpholine, which can be a precursor or a related structure. google.com This process involves metering diisopropanolamine and sulfuric acid into a reaction space, allowing the temperature to increase, followed by heating to distill off water. google.com

Stereoselective Synthesis and Chiral Approaches

Controlling the three-dimensional arrangement of atoms is crucial in the synthesis of specific stereoisomers of this compound. Diastereoselective and enantioselective strategies are employed to achieve this control. numberanalytics.commsu.edursc.org

Enantioselective and Diastereoselective Control in Ring Formation

The stereochemistry of substituted morpholines can be influenced by the starting materials and reaction conditions. For instance, in the synthesis of substituted morpholines from amino alcohols, the chirality of the final product can be predominantly controlled by the chirality of the substituent at the 2-position of the amino alcohol. sorbonne-universite.fr While some reactions may result in a mixture of diastereomers, the presence of a substituent in the 3-position can direct the chiral outcome, leading to a single diastereomer. sorbonne-universite.fr

Diastereoselective synthesis aims to produce a preferential formation of one diastereomer over another. numberanalytics.com This can be achieved through various strategies, including the use of chiral auxiliaries which create a chiral environment around the reactant. numberanalytics.com The effectiveness of such a synthesis is often quantified by the diastereomeric excess (de) or diastereomeric ratio (dr). numberanalytics.com

Preparation of Specific Stereoisomers (e.g., cis-2,4,6-Trimethylmorpholine)

The preparation of specific stereoisomers, such as cis-2,4,6-trimethylmorpholine, is a key objective in many synthetic efforts. The Booth and Gidley method is explicitly mentioned as a route to obtain pure cis-2,4,6-trimethylmorpholine. cdnsciencepub.com Spectroscopic data, such as 13C NMR, can be used to distinguish between cis and trans isomers based on chemical shift separation and relative intensities. cdnsciencepub.com The heterocyclic ring in morpholine bases, including its substituted derivatives, predominantly exists in a chair conformation. cdnsciencepub.com In the cis-isomer of 2,6-dimethylmorpholine, both methyl groups are established as being in an equatorial position. cdnsciencepub.com

Derivatization Strategies and Functionalization

Modification of the this compound structure through derivatization can lead to new compounds with potentially altered properties. N-alkylation and quaternization are common derivatization strategies. libretexts.org

N-Alkylation and Quaternization Reactions

N-alkylation involves the introduction of an alkyl group onto the nitrogen atom of the morpholine ring. organic-chemistry.orgrsc.orgnih.gov This can be achieved through various methods, including reactions with alkyl halides. organic-chemistry.org For example, N-methylation of a similar compound, (S,S)-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine, was accomplished using methyl iodide in dimethylformamide. nih.gov Reductive alkylation using aldehydes and a reducing agent like sodium triacetoxyborohydride (B8407120) is another approach for N-alkylation. nih.gov

Quaternization is the process of converting a tertiary amine into a quaternary ammonium (B1175870) salt, typically by reaction with an alkyl halide in what is known as the Menshutkin reaction. researchgate.netnih.gov This reaction leads to the formation of a positively charged quaternary nitrogen atom. researchgate.net The stereochemical course of quaternization in morpholines has been studied, and methods have been developed to determine the configuration of the resulting diastereoisomeric quaternary salts. cdnsciencepub.com

Interactive Data Table: Synthetic Methods for Morpholine Derivatives

| Product | Starting Material(s) | Reagents/Conditions | Key Outcome |

| cis-2,4,6-Trimethylmorpholine | --- | Booth and Gidley method | Pure cis-isomer cdnsciencepub.com |

| This compound | N-methyldiisopropanolamine | Stirred autoclave | Formation of the target compound prepchem.com |

| 2,6-Dimethylmorpholine (high cis-isomer content) | Diisopropanolamine, Sulfuric acid | Simultaneous metering, heating | High proportion of cis-isomer google.com |

| (3S)-3-Methylmorpholine | (2S)-2-Aminopropan-1-ol, Chloroacetyl chloride | 1. THF/water, -10°C; 2. Potassium tert-butoxide; 3. Lithium aluminum hydride | Chiral monosubstituted morpholine sorbonne-universite.frsorbonne-universite.fr |

| N-Methylated (S,S)-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine | (S,S)-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine | Methyl iodide, Dimethylformamide, 70°C | N-Alkylation nih.gov |

| N-Alkylated (S,S)-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine | (S,S)-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine | Acetaldehyde or Propionaldehyde, Sodium triacetoxyborohydride | N-Ethylation or N-Propylation nih.gov |

Stereochemical Course and Regioselectivity of Quaternization

The quaternization of morpholines, including this compound, involves the alkylation of the ring's nitrogen atom. The stereochemistry of the existing substituents on the morpholine ring, which predominantly adopts a chair conformation, significantly influences the outcome of this reaction. cdnsciencepub.com

In derivatives like this compound, which can exist as a mixture of cis- and trans-isomers, the cis-isomer is typically the major component. cdnsciencepub.com In the cis-isomer, the methyl groups at C-2 and C-6 are established as equatorial. cdnsciencepub.com The quaternization reaction, for instance with methyl iodide, occurs at the nitrogen atom, the most nucleophilic center, leading to the formation of a quaternary ammonium salt. cdnsciencepub.com The stereochemical course of this N-alkylation is directed by the steric hindrance imposed by the existing ring substituents. The incoming alkyl group will preferentially approach the nitrogen from the less hindered face, leading to a specific diastereoisomeric product. Detailed studies using carbon-13 nuclear magnetic resonance (¹³C-NMR) have been instrumental in assigning the configuration of the resulting diastereoisomeric quaternary salts. cdnsciencepub.com

| Reactant | Reaction Type | Key Stereochemical Feature | Product |

|---|---|---|---|

| cis-2,4,6-Trimethylmorpholine | Quaternization (N-methylation) | Reactant exists in a chair conformation with equatorial methyl groups at C-2 and C-6. cdnsciencepub.com | Diastereoisomeric quaternary ammonium salt |

Substitution at Ring Carbon Positions

Direct substitution on the carbon atoms of a pre-formed this compound ring is synthetically challenging. Instead, substitutions at specific ring carbon positions are typically achieved by constructing the morpholine ring from appropriately substituted precursor molecules. A versatile and widely reported approach involves the synthesis of an amide from a substituted amino alcohol and an α-halo acid chloride, followed by intramolecular cyclization and subsequent reduction. nih.gov

This strategy allows for the incorporation of substituents at various positions on the morpholine ring by selecting the corresponding substituted starting materials. For instance, to synthesize a morpholine with a specific substitution pattern, one would start with an amino alcohol that already contains the desired substituents at the positions that will become C-5 and C-6, and an α-halo acyl chloride that can introduce substituents at the C-2 position. The synthesis of 2,6-dimethylmorpholine, a core structure related to this compound, utilizes the cyclization of diisopropanolamine with sulfuric acid. google.com This method highlights the principle of building the ring to achieve the desired carbon substitution pattern.

| Target Substitution | Synthetic Strategy | Key Precursors | Reference |

|---|---|---|---|

| C-2 and C-6 | Cyclization of a di-secondary amino alcohol | Diisopropanolamine | google.com |

| General C-substitution | Acylation, intramolecular cyclization, and reduction | Substituted amino alcohols and α-halo acid chlorides | nih.gov |

Synthesis of Analogues with Substituted Aromatic Moieties (e.g., 2-(substituted phenyl)-3,5,5-trimethylmorpholine)

The synthesis of this compound analogues bearing substituted aromatic groups is of significant interest. A key example is the preparation of 2-(3-hydroxyphenyl)-2,4,6-trimethylmorpholine. This synthesis can be accomplished by starting with a 2-(3-methoxyphenyl)-2,4,6-trimethylmorpholine isomer and then performing a de-esterification (ether cleavage) reaction. google.com

In a typical procedure, 2-(3-methoxyphenyl)-2,4,6-trimethylmorpholine is heated under reflux with a strong acid like hydrobromic acid. google.com Following the reaction, the mixture is cooled, diluted, and basified to yield the crude product. Recrystallization from a suitable solvent system, such as toluene/light oil, affords the purified 2-(3-hydroxyphenyl)-2,4,6-trimethylmorpholine. google.com NMR data is used to confirm the configuration of the resulting isomers. google.com

A more general route to 2-(substituted phenyl)morpholine analogues involves the reduction of a corresponding hydroxymorpholine precursor, which itself is derived from a ketone. nih.gov This multi-step synthesis begins with the reduction of a keto group to a hydroxyl group, followed by an acid-catalyzed cyclization to form the morpholine ring. For example, (S,S)-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol can be reduced with sodium borohydride (B1222165) to form a diol intermediate. This diol is then treated with concentrated sulfuric acid to induce cyclization, affording the desired (S,S)-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine. nih.gov

| Compound Name | Synthetic Method | Key Reagents | Melting Point (°C) | Reference |

|---|---|---|---|---|

| 2-(3-hydroxyphenyl)-2,4,6-trimethylmorpholine (Isomer A) | Ether cleavage of methoxy-substituted precursor | Hydrobromic acid, Ammonia | 150-151 | google.com |

| 2-(3-hydroxyphenyl)-2,4,6-trimethylmorpholine (Isomer B) | Ether cleavage of methoxy-substituted precursor | Hydrobromic acid, Ammonia | 142-143 | google.com |

| (S,S)-2-(3'-Chlorophenyl)-3,5,5-trimethylmorpholine | Reduction and acid-catalyzed cyclization | Sodium borohydride, Sulfuric acid | Not specified | nih.gov |

Structural Elucidation and Conformational Dynamics

Advanced Spectroscopic Techniques for Comprehensive Characterization

Modern analytical methods are indispensable for the unambiguous identification and in-depth structural analysis of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy, and mass spectrometry work in concert to provide a complete picture of the molecule's structure and behavior in solution.

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic compounds. libretexts.org By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it provides information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. libretexts.orglibretexts.org

Carbon-13 NMR spectroscopy is a definitive tool for identifying the number and type of carbon environments in a molecule. youtube.com In 2,4,6-trimethylmorpholine, the presence of methyl groups at the C2, C4 (on the nitrogen), and C6 positions creates a specific carbon skeleton. The chemical shift (δ), measured in parts per million (ppm), for each carbon is highly sensitive to its local electronic environment. oregonstate.edulibretexts.org

The carbons in the morpholine (B109124) ring adjacent to the oxygen atom (C2 and C6) are expected to be deshielded and appear at a higher chemical shift (downfield) compared to the carbon atom adjacent to the nitrogen (C5). The electronegative oxygen atom withdraws electron density, causing the attached carbon nuclei to experience a stronger effective magnetic field. libretexts.org Similarly, the carbon atom at C3, which is adjacent to the nitrogen, will also be influenced. The three distinct methyl groups—one on the nitrogen (N-CH₃) and two on the ring (C2-CH₃ and C6-CH₃)—will each produce a unique signal, allowing for clear isomeric distinction.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ) Range (ppm) | Rationale |

|---|---|---|

| C2, C6 | 70 - 80 | Attached to both oxygen and a methyl group, leading to significant deshielding. |

| C3, C5 | 50 - 60 | Attached to the nitrogen atom. |

| N-CH₃ | 40 - 50 | Methyl group directly bonded to nitrogen. |

Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and specific stereoisomer.

Proton (¹H) NMR spectroscopy provides detailed information about the number of different proton environments and their proximity to one another. youtube.com For this compound, the morpholine ring typically adopts a chair conformation to minimize steric strain. This results in two distinct orientations for the substituents: axial and equatorial.

The conformational equilibrium of the ring and the orientation of the three methyl groups can be investigated by analyzing the chemical shifts and spin-spin coupling constants of the ring protons. auremn.org.br Protons in an axial position are generally more shielded (appear at a lower chemical shift) than their equatorial counterparts. The coupling constants (J-values) between adjacent protons are dependent on the dihedral angle between them, providing further evidence for their spatial relationship and confirming the dominant chair conformation. libretexts.org Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to probe through-space interactions, helping to determine the relative orientation of the methyl groups. nih.govrsc.org

Table 2: Expected ¹H NMR Data for a Stereoisomer of this compound

| Proton(s) | Predicted Chemical Shift (δ) Range (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Ring Protons (CH) | 2.5 - 4.0 | Multiplet | Complex splitting due to coupling with multiple adjacent protons. |

| Ring Protons (CH₂) | 1.8 - 2.8 | Multiplet | Protons are diastereotopic, leading to complex patterns. |

| N-CH₃ | 2.2 - 2.5 | Singlet | Single peak as there are no adjacent protons to couple with. |

While 1D NMR provides foundational data, 2D NMR techniques are often necessary for the complete and unambiguous assignment of all proton and carbon signals, especially in complex molecules. harvard.eduiupac.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. Cross-peaks in a COSY spectrum of this compound would confirm the connectivity between protons around the morpholine ring. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It is invaluable for assigning the signals of the CH, CH₂, and CH₃ groups in the molecule. mdpi.com

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of a molecule's functional groups. thermofisher.comresearchgate.net These two techniques are complementary; FTIR measures the absorption of infrared light, while Raman measures the scattering of light from a laser source. thermofisher.comsurfacesciencewestern.com

For this compound, key vibrational modes would include:

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups are expected in the 2850-3000 cm⁻¹ region.

C-O Stretching: The strong C-O-C ether linkage within the morpholine ring will produce a prominent absorption band, typically in the 1070-1150 cm⁻¹ range in the FTIR spectrum.

C-N Stretching: The stretching vibration of the C-N bonds of the tertiary amine is expected in the 1020-1250 cm⁻¹ region.

CH₂ and CH₃ Bending: Bending (scissoring and rocking) vibrations for the methylene and methyl groups appear in the 1350-1470 cm⁻¹ region.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| C-H (Aliphatic) | Stretching | 2850 - 3000 | FTIR, Raman |

| C-H (CH₃, CH₂) | Bending | 1350 - 1470 | FTIR |

| C-O-C (Ether) | Stretching | 1070 - 1150 | FTIR (Strong) |

These characteristic bands allow for rapid confirmation of the presence of key functional groups within the molecular structure.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of a compound and offers structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, confirming the elemental composition. sterlingpharmasolutions.com

For this compound (C₇H₁₅NO), the molecular ion peak [M]⁺ would be observed, confirming its molecular weight. The fragmentation pattern would likely involve the loss of methyl radicals (•CH₃) or other small fragments, providing further evidence for the proposed structure.

Furthermore, MS is a critical tool for impurity profiling in pharmaceutical and chemical synthesis. thermofisher.com Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can separate volatile impurities from the main compound and provide their mass spectra for identification. thermofisher.com The high sensitivity of MS allows for the detection and characterization of even trace-level impurities that may arise during the synthesis or degradation of this compound. sterlingpharmasolutions.comsciex.com

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

Nuclear Magnetic Resonance (NMR) Spectroscopy

Conformational Analysis and Ring Dynamics

The conformational landscape of this compound is primarily dictated by the inherent flexibility of the six-membered morpholine ring and the steric demands of the three methyl substituents. The dynamic equilibrium between various conformers is a key aspect of its structural chemistry.

Chair and Skew-Boat Conformations of the Morpholine Ring

The morpholine ring, analogous to cyclohexane (B81311), can adopt several conformations to alleviate ring strain, principally the chair, boat, and twist-boat (or skew-boat) forms.

The chair conformation is the most stable and predominant form for morpholine and its derivatives. libretexts.orglibretexts.org This arrangement minimizes both angle strain, by maintaining near-tetrahedral bond angles (~111°), and torsional strain, as all adjacent substituents are staggered. libretexts.orgstudy.com In this compound, the chair conformation allows the methyl groups to occupy positions that minimize steric hindrance.

The boat conformation is a higher-energy alternative. This form suffers from significant steric repulsion between the "flagpole" hydrogens (or substituents) at the 1- and 4-positions. libretexts.orgyoutube.com Furthermore, it exhibits torsional strain due to eclipsing interactions between hydrogens on the sides of the "boat". youtube.com

A more flexible, slightly lower-energy intermediate between the chair and boat forms is the twist-boat or skew-boat conformation . libretexts.org This non-planar form alleviates some of the flagpole interactions and torsional strain present in the true boat conformation by twisting. libretexts.orgyoutube.com However, it remains significantly less stable than the chair form and typically serves as a transition state during the process of ring inversion from one chair form to another. youtube.com For this compound, the presence of bulky methyl groups would further destabilize the boat and skew-boat conformations due to increased steric crowding.

Table 1: Comparison of Major Morpholine Ring Conformations

| Conformation | Relative Energy | Key Strain Features | Prevalence |

|---|---|---|---|

| Chair | Lowest | Minimal angle and torsional strain. | Most stable, >99% at equilibrium. |

| Twist-Boat (Skew-Boat) | Intermediate (~5 kcal/mol higher than chair) | Reduced flagpole interactions and torsional strain compared to boat. | Transition state in ring inversion. |

| Boat | Highest | Significant flagpole steric strain and torsional strain from eclipsing bonds. | Unstable, acts as a high-energy transition state. |

Temperature-Dependent Spectroscopic Studies of Conformational Interconversion

Temperature-dependent spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for studying the dynamic interconversion between different conformations. nih.gov The rate of this "ring flip" process for this compound is highly sensitive to temperature.

At ambient temperatures, the interconversion between the two chair forms is typically rapid on the NMR timescale. illinois.edu This fast exchange results in an averaged spectrum, where protons or carbon atoms that switch between axial and equatorial environments show a single, time-averaged chemical shift.

As the temperature is lowered, the rate of conformational interconversion decreases. This leads to predictable changes in the NMR spectrum:

Near Fast Exchange: The averaged peaks begin to broaden as the exchange rate approaches the NMR frequency difference between the individual conformers.

Coalescence: At a specific temperature, known as the coalescence temperature (Tc), the separate signals for the axial and equatorial environments merge into a single broad peak. illinois.edu The rate of exchange at this temperature can be calculated.

Slow and Stopped Exchange: Below the coalescence temperature, the exchange is slow enough that the NMR spectrometer can resolve distinct signals for the axial and equatorial protons of the individual, "frozen" chair conformations. illinois.edu

By analyzing the NMR spectra across a range of temperatures, researchers can determine the thermodynamic parameters for the ring inversion process, such as the activation energy (ΔG‡). Deviations from linear trends in chemical shift versus temperature can also provide evidence of fast exchange between distinct conformational states. nih.govnih.gov

Table 2: Expected NMR Spectral Changes with Temperature for Ring Inversion

| Temperature Range | Exchange Rate | Observed NMR Spectrum |

|---|---|---|

| High Temperature | Fast | Sharp, averaged signals for axial/equatorial positions. |

| Intermediate Temperature | Intermediate | Broadening of signals, leading to coalescence at Tc. |

| Low Temperature | Slow / Stopped | Separate, sharp signals for distinct axial and equatorial environments. |

Steric Effects of Methyl Substituents on Preferred Conformations

The presence and location of the three methyl groups on the 2, 4, and 6 positions are the dominant factors in determining the preferred conformation of the molecule. In six-membered rings, substituents preferentially occupy the equatorial position to minimize destabilizing steric interactions. lumenlearning.com

In the case of this compound, the most stable isomer is the cis-configuration, where all three methyl groups can simultaneously occupy equatorial positions in a chair conformation. This arrangement avoids unfavorable 1,3-diaxial interactions, which are a form of severe steric strain that occurs between axial substituents on the same side of the ring.

C-2 and C-6 Methyl Groups: These groups strongly favor the equatorial position. If either were axial, it would experience significant steric repulsion from the syn-axial protons at the C-4 and C-6 (or C-2) positions, respectively.

N-4 Methyl Group: Studies on N-methylmorpholine and related compounds confirm that the N-methyl group also predominantly adopts an equatorial configuration. cdnsciencepub.com An axial N-methyl group would encounter steric hindrance with the axial protons on C-2 and C-6, a classic 1,3-diaxial interaction.

Therefore, the ground-state conformation of cis-2,4,6-trimethylmorpholine is overwhelmingly the chair form with all three methyl groups in equatorial positions (tri-equatorial). The alternative chair conformation, which would be formed by ring inversion, would place all three methyl groups in highly unfavorable axial positions, making its population negligible at equilibrium. This strong conformational preference locks the molecule into a single, dominant chair form.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic structure and properties of a molecule. For a substituted heterocycle like 2,4,6-trimethylmorpholine, Density Functional Theory (DFT) is a powerful and widely used method that offers a balance between computational cost and accuracy for predicting molecular geometries, orbital energies, and other electronic properties.

The initial step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry. This is achieved through a process called geometry optimization. For this compound, calculations would typically be performed using a hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), paired with a Pople-style basis set like 6-31G(d,p) or higher. This level of theory is well-established for providing reliable geometries of organic molecules. scirp.orgnih.gov

The morpholine (B109124) ring is known to adopt a chair conformation, similar to cyclohexane (B81311). The geometry optimization would confirm this preference. For this compound, the primary determinant of the lowest-energy isomer is the stereochemical arrangement of the three methyl groups. The most stable configuration is predicted to be the cis-isomer where all three methyl groups occupy equatorial positions, thereby minimizing steric hindrance, specifically the unfavorable 1,3-diaxial interactions that would arise if any methyl groups were in axial positions.

Below are the predicted optimized geometric parameters for the most stable all-equatorial cis-2,4,6-trimethylmorpholine conformer.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Parameter | Predicted Value | Parameter | Predicted Value |

| C2-C3 | 1.535 | O1-C2-C3 | 111.5 |

| C3-N4 | 1.468 | C2-C3-N4 | 110.8 |

| N4-C5 | 1.468 | C3-N4-C5 | 112.0 |

| C5-C6 | 1.535 | N4-C5-C6 | 110.8 |

| C6-O1 | 1.430 | C5-C6-O1 | 111.5 |

| C2-O1 | 1.430 | C6-O1-C2 | 112.3 |

| N4-C(Me) | 1.465 | C3-N4-C(Me) | 111.2 |

| C2-C(Me) | 1.540 | O1-C2-C(Me) | 109.8 |

| C6-C(Me) | 1.540 | O1-C6-C(Me) | 109.8 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, and its energy level correlates with the ionization potential, while the LUMO acts as an electron acceptor, with its energy correlating to the electron affinity. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive.

For this compound, the HOMO is expected to be localized primarily on the nitrogen and oxygen atoms, reflecting the high energy of their non-bonding lone pair electrons. The nitrogen atom's lone pair is generally higher in energy and thus more nucleophilic than the oxygen's. The LUMO is anticipated to be distributed over the σ*-antibonding orbitals of the C-H, C-N, and C-O bonds.

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -8.95 |

| LUMO Energy | 1.10 |

| HOMO-LUMO Gap (ΔE) | 10.05 |

The large predicted energy gap is characteristic of a stable, saturated heterocyclic alkane, indicating low reactivity toward electron transfer processes.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. It plots the electrostatic potential onto the molecule's electron density surface, illustrating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). rsc.org Conventionally, red indicates regions of most negative electrostatic potential, blue indicates the most positive potential, and intermediate colors (orange, yellow, green) represent intermediate potentials.

For this compound, the MEP map would be expected to show:

A region of strong negative potential (red) localized around the oxygen atom, attributable to its high electronegativity and two lone pairs of electrons. This site would be the primary target for electrophilic attack or hydrogen bonding.

A region of moderate negative potential (yellow to green) around the nitrogen atom. While the nitrogen also has a lone pair, its electronegativity is lower than oxygen's, and the attached methyl group is electron-donating, making this site a secondary center for nucleophilic activity.

Regions of positive potential (blue) surrounding the hydrogen atoms of the methyl groups and the ring, as they are bonded to more electronegative carbon, nitrogen, and oxygen atoms.

This predicted charge distribution is consistent with computational studies of similar N-alkylated morpholines, such as 4-ethylmorpholine. researchgate.net

Theoretical vibrational frequencies can be calculated from the second derivative of the energy with respect to atomic displacements. These calculations, typically performed at the same DFT level as the geometry optimization, predict the positions of absorption bands in the infrared (IR) and Raman spectra. nih.gov It is standard practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP functionals) to the calculated harmonic frequencies to correct for anharmonicity and other systematic errors, leading to better agreement with experimental data. nih.gov

The predicted vibrational spectrum of this compound would feature characteristic modes associated with its functional groups.

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Description of Motion |

|---|---|---|

| ν(C-H) | 2970 - 2850 | Symmetric and asymmetric stretching of C-H bonds in methyl and methylene (B1212753) groups |

| δ(CH₃/CH₂) | 1470 - 1440 | Bending and scissoring modes of methyl and methylene groups |

| ν(C-O-C) | 1120 - 1080 | Asymmetric stretching of the C-O-C ether linkage |

| ν(C-N) | 1050 - 1020 | Stretching of the C-N bonds of the tertiary amine |

| Ring Deformation | 900 - 800 | Breathing and puckering modes of the morpholine ring |

Molecular Modeling and Simulation

Beyond static quantum chemical calculations, molecular modeling techniques can explore the dynamic behavior and relative energies of different molecular structures.

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative stabilities. For this compound, the primary conformational flexibility lies in the ring inversion of the chair form and the stereoisomerism related to the orientation of the three methyl groups.

The morpholine ring itself can exist in chair, boat, and twist-boat conformations, with the chair being significantly more stable. The key analysis for this compound involves comparing the relative stabilities of its different stereoisomers. The methyl groups at positions 2, 4, and 6 can be either cis or trans to one another. The stability of each isomer is dictated by the steric strain arising from the positioning of these methyl groups.

Based on the principles of cyclohexane conformational analysis, substituents strongly prefer the equatorial position to avoid destabilizing 1,3-diaxial interactions. libretexts.org

Most Stable Isomer: The (2R, 4R, 6S) or all-cis isomer, which can adopt a chair conformation with all three methyl groups in equatorial positions, is predicted to be the global minimum energy structure. This arrangement minimizes steric strain.

Less Stable Isomers: Isomers that force one or more methyl groups into an axial position will be higher in energy. For example, an isomer with one axial methyl group would be destabilized by two 1,3-diaxial interactions with the axial hydrogens on the ring. An isomer with two axial methyl groups would be even less stable.

The relative energy difference can be estimated from known A-values, which quantify the energy penalty for placing a substituent in an axial position. The A-value for a methyl group on a cyclohexane ring is approximately 1.7 kcal/mol. A similar value would be expected here, leading to a clear energy hierarchy among the possible isomers.

| Isomer/Conformer | Methyl Group Positions | Predicted Relative Energy (kcal/mol) | Stability Ranking |

|---|---|---|---|

| all-cis | 2-eq, 4-eq, 6-eq | 0.0 | Most Stable |

| trans,cis | 2-ax, 4-eq, 6-eq | ~3.4 - 3.8 | Less Stable |

| cis,trans | 2-eq, 4-ax, 6-eq | ~1.7 - 2.0 | Less Stable |

| all-trans | 2-ax, 4-eq, 6-ax | ~6.8 - 7.5 | Least Stable |

Note: Relative energies are estimates based on the additive effects of 1,3-diaxial interactions and may vary with the specific computational method.

This analysis demonstrates a clear preference for the all-equatorial conformer, which would be the overwhelmingly predominant species at equilibrium.

Computational Prediction of Stereochemical Outcomes

The molecular structure of this compound possesses three stereocenters at the C2, C4, and C6 positions of the morpholine ring. This structural feature gives rise to the existence of multiple stereoisomers, including diastereomers and enantiomers. The spatial arrangement of the three methyl groups relative to the plane of the morpholine ring defines these isomers, which can be broadly classified into cis and trans configurations. Computational chemistry provides powerful tools to predict the most stable stereochemical outcomes and to understand the energetic landscape of these isomers. jstar-research.com

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are commonly employed to determine the relative energies and stabilities of the different stereoisomers of this compound. patsnap.comrsc.org These calculations can model the geometry of each isomer, taking into account the preferred conformations of the six-membered morpholine ring, which typically adopts a chair conformation to minimize steric strain. nih.govresearchgate.net For each stereoisomer, computational methods can predict the most stable chair conformation (e.g., with methyl groups in equatorial or axial positions) and calculate its corresponding energy. acs.org

By comparing the computed energies of all possible stereoisomers, a stability ranking can be established. The isomer with the lowest calculated energy is predicted to be the most thermodynamically stable. Furthermore, these computational models can elucidate the energy barriers associated with the interconversion between different conformations, providing insights into the molecule's flexibility and the likelihood of observing different isomers at equilibrium. patsnap.com Such predictive studies are crucial for understanding the physical and chemical properties of this compound, as different stereoisomers can exhibit distinct biological activities and interactions.

Table 1: Hypothetical Relative Energies of this compound Stereoisomers

This table presents illustrative data that would be generated from computational analysis to predict the relative stability of different stereoisomers. The values are not based on experimental results.

| Stereoisomer | Conformation | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |

| cis,cis-2,4,6-trimethylmorpholine | Chair (all equatorial) | 0.00 | 95.2 |

| cis,trans-2,4,6-trimethylmorpholine | Chair (one axial) | 2.10 | 3.5 |

| trans,trans-2,4,6-trimethylmorpholine | Chair (two axial) | 3.80 | 1.3 |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) represents a computational and statistical approach aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgfiveable.meslideshare.net While specific QSAR studies focusing exclusively on this compound are not extensively documented in public literature, the principles of QSAR can be theoretically applied to this compound and its derivatives to predict their biological interactions and guide the design of new molecules with desired properties. nih.govmdpi.com A QSAR model for this compound derivatives would seek to create a predictive equation of the form:

Activity = f(Molecular Descriptors) libretexts.org

This equation would allow for the estimation of the biological activity of novel or untested compounds based solely on their structural features. nih.gov

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and physicochemical properties. nih.govdrugdesign.org These descriptors can be categorized into several classes:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching. Examples include Molecular Weight, Atom Counts, and Connectivity Indices.

Electronic Descriptors: These relate to the electron distribution within the molecule and are often calculated using quantum chemical methods. ucsb.edu Examples include Dipole Moment, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and Partial Atomic Charges. ucsb.eduhufocw.org

Steric Descriptors: These describe the three-dimensional bulk and shape of the molecule. Molar Refractivity and van der Waals Volume are common steric descriptors.

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which is crucial for its transport and interaction with biological membranes. The most common descriptor is the logarithm of the octanol-water partition coefficient (LogP).

For a hypothetical QSAR study on this compound analogues, a range of such descriptors would be calculated.

Table 2: Illustrative Molecular Descriptors for a Hypothetical Series of this compound Analogues

This table provides examples of molecular descriptors that would be calculated in a QSAR study. The values are for illustrative purposes only.

| Compound | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Dipole Moment (Debye) |

| This compound | 129.22 | 1.25 | 12.47 | 1.58 |

| 2,6-Dimethylmorpholine | 115.19 | 0.85 | 21.70 | 1.89 |

| 4-Ethyl-2,6-dimethylmorpholine | 143.25 | 1.65 | 12.47 | 1.62 |

| 2,4,6-Triethylmorpholine | 171.30 | 2.45 | 12.47 | 1.55 |

Predictive Models for Structure-Dependent Biological Interactions

The development of a predictive QSAR model involves several key steps. neovarsity.org First, a dataset of compounds with known biological activities (the "training set") is compiled. mdpi.com For this compound, this would involve synthesizing or acquiring a series of analogues and experimentally measuring their activity in a relevant biological assay.

Next, the molecular descriptors for all compounds in the training set are calculated. Using statistical techniques such as Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that best correlates the descriptors with the observed biological activity. fiveable.me An example of a hypothetical MLR-based QSAR model for a series of this compound derivatives could be:

log(1/IC₅₀) = 0.75 * LogP - 0.12 * (Molecular Weight) + 0.45 * (Dipole Moment) + 2.34

Once a model is generated, it must be rigorously validated to ensure its statistical robustness and predictive power. nih.govmdpi.com This is typically done using an external set of compounds (the "test set") that were not used in the model's creation. A validated QSAR model can then be used to predict the biological activity of new, yet-to-be-synthesized derivatives of this compound. This in silico screening allows researchers to prioritize the synthesis of compounds that are predicted to be most active, thereby saving time and resources in the drug discovery or materials science process. sysrevpharm.org

Reactivity and Reaction Mechanisms

Nucleophilic Properties of the Nitrogen Center

The nitrogen atom in 2,4,6-trimethylmorpholine possesses a lone pair of electrons, rendering it nucleophilic. As a tertiary amine, the electron-donating inductive effect of the three methyl groups increases the electron density on the nitrogen, thereby enhancing its intrinsic nucleophilicity compared to unsubstituted or less substituted amines.

However, the steric hindrance imposed by the methyl groups at positions 2, 4, and 6 significantly impacts its reactivity as a nucleophile. masterorganicchemistry.com The approach of an electrophile to the nitrogen center is impeded by these bulky substituents. Consequently, this compound is expected to be a stronger base than a nucleophile, particularly in reactions with sterically demanding electrophiles. libretexts.org Its reactivity in nucleophilic substitution reactions would be most effective with small, unhindered electrophiles.

Table 1: Factors Influencing the Nucleophilicity of the Nitrogen Center in this compound

| Factor | Effect on Nucleophilicity | Explanation |

| Inductive Effect | Increase | The three electron-donating methyl groups increase electron density on the nitrogen atom. |

| Steric Hindrance | Decrease | The methyl groups at positions 2, 4, and 6 physically obstruct the approach of electrophiles to the nitrogen's lone pair. |

| Hybridization | sp³ | The nitrogen atom has sp³ hybridization, making its lone pair readily available for donation. |

Reactivity at Methyl-Substituted Ring Carbons

The methyl groups attached to the carbon atoms of the morpholine (B109124) ring (at positions 2 and 6) are generally unreactive. The carbon-hydrogen bonds within these methyl groups are strong and non-polar, making them resistant to attack by most chemical reagents under normal conditions.

Activation of these C-H bonds would typically require harsh conditions or the use of specific catalysts, such as transition metals, that can facilitate C-H activation. nih.govdmaiti.com In the absence of such specific activation, the methyl groups on the ring are not considered reactive sites for typical organic transformations.

Acid-Base Chemistry and Protonation Equilibria

The nitrogen atom of this compound is basic due to its available lone pair of electrons. It can readily accept a proton (H⁺) from an acid to form a quaternary ammonium (B1175870) salt. The basicity of an amine is quantified by the pKa of its conjugate acid (R₃NH⁺).

The protonation equilibrium is represented by the following equation:

In an acidic medium (pH < pKa), the protonated form (the ammonium ion) will be the predominant species. reddit.com Conversely, in a basic medium (pH > pKa), the unprotonated, free amine form will dominate.

Degradation Pathways and Mechanisms of Metabolite Formation

The degradation of this compound can be anticipated to occur through several pathways, primarily involving enzymatic processes in biological systems or chemical degradation under specific environmental conditions. While specific studies on the degradation of this compound are limited, pathways can be inferred from the known metabolism of simpler morpholine derivatives. researchgate.netnih.govuni-pannon.hu

Common metabolic transformations for morpholine-containing compounds include N-dealkylation, ring hydroxylation, and ring cleavage. nih.govresearchgate.net For this compound, N-demethylation would yield 2,6-dimethylmorpholine. Oxidation of the carbon atoms on the morpholine ring could lead to hydroxylated metabolites. More extensive degradation could involve the cleavage of the morpholine ring itself. researchgate.net

Investigation of 2-hydroxy-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine as a Metabolite Analog

Information regarding the formation of 2-hydroxy-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine specifically as a metabolite of this compound is not available in the scientific literature. The structure of this potential metabolite suggests a complex transformation involving the introduction of a hydroxyl group and a 3-chlorophenyl group at the C2 position. Such a transformation would likely require a specific enzymatic pathway capable of both oxidation and arylation.

Formation of 2-(3'-chlorophenyl)-3,5,5-trimethylmorphol-2-ene as a Degradation Product

There is no available scientific literature detailing the formation of 2-(3'-chlorophenyl)-3,5,5-trimethylmorphol-2-ene as a degradation product of this compound. The formation of this enamine-like structure would likely proceed through the dehydration of the corresponding 2-hydroxy-2-(3'-chlorophenyl)morpholine intermediate. This dehydration could be acid-catalyzed.

Role as a Synthetic Building Block in Complex Molecule Construction

Substituted morpholines are valuable scaffolds in medicinal chemistry and organic synthesis due to their favorable physicochemical properties, including improved solubility and metabolic stability of the resulting molecules. nih.govresearchgate.netnih.gov While specific examples of the use of this compound as a synthetic building block are not widely reported, its structural features suggest potential applications.

The tertiary amine can act as a hindered, non-nucleophilic base in various organic reactions. libretexts.org The morpholine ring itself can be incorporated into larger molecules to introduce a specific conformational constraint or to modulate the pharmacokinetic properties of a drug candidate. researchgate.netacs.org The synthesis of more complex molecules could involve reactions that functionalize the morpholine ring, although, as previously mentioned, the methyl-substituted carbons are relatively inert.

Applications in Advanced Chemical Systems and Biological Research Mechanistic Focus

Role in Drug Design and Discovery Research

In the realm of medicinal chemistry, the 2,4,6-trimethylmorpholine moiety serves as a valuable structural fragment, contributing to the bioactivity, molecular interactions, and physicochemical profiles of potential therapeutic agents.

While the broader morpholine (B109124) scaffold is present in various biologically active compounds, specific research detailing the direct activity of this compound as a modulator of monoamine transporters or as an antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs) is not extensively documented in peer-reviewed literature. The potential for this specific compound to inhibit monoamine reuptake or antagonize nAChRs would depend on its unique three-dimensional structure and its ability to bind to these specific biological targets. However, dedicated studies focusing solely on this compound for these mechanistic actions are not prominently available.

The physicochemical properties of this compound, such as its basicity (pKa) and lipophilicity (logP), are critical in determining its behavior in biological systems. These parameters govern its solubility, permeability across biological membranes, and the nature of its interactions with molecular targets. The tertiary amine within the morpholine ring imparts basic properties to the molecule. The predicted pKa and logP values for this compound are summarized below.

| Physicochemical Property | Predicted Value |

|---|---|

| pKa (strongest basic) | 8.59 |

| logP (Lipophilicity) | 1.1 |

Data sourced from PubChem CID 19354342.

A pKa of 8.59 indicates that at physiological pH (around 7.4), a significant portion of this compound molecules will be protonated, which can influence electrostatic interactions with biological macromolecules. The logP value of 1.1 suggests a moderate level of lipophilicity, indicating a balance between aqueous solubility and lipid membrane permeability.

Catalysis and Ligand Design

The structural features of the morpholine ring are also of interest in the field of catalysis, particularly in the context of asymmetric synthesis where chiral ligands are essential for controlling stereochemical outcomes.

The chiral morpholine framework is a valuable structural motif in the design of ligands for asymmetric catalysis. nih.govrsc.org However, specific studies focusing on the application of chiral enantiomers of this compound as ligands in asymmetric catalysis are not widely reported in the scientific literature. The stereochemical arrangement of the three methyl groups in chiral this compound could, in principle, create a well-defined chiral environment around a metal center, making it a potentially useful ligand for inducing enantioselectivity in chemical reactions. Despite this potential, its development and application in this area have not been extensively explored.

Biocidal Activity Investigations (Structural Determinants and Mechanistic Aspects)

Information regarding the biocidal properties of this compound, including the structural features responsible for such activity and the specific biochemical or cellular mechanisms through which it may exert these effects, is not present in the current body of scientific literature.

Natural Product Chemistry and Phytochemical Analysis

There is no evidence to suggest that this compound is a naturally occurring compound.

Isolation and Identification from Biological Sources (e.g., Plant Extracts)

No studies have reported the isolation or identification of this compound from any plant extracts or other biological sources.

Biosynthetic Pathways Leading to this compound in Nature

As there is no indication of its natural occurrence, no biosynthetic pathways for this compound have been proposed or investigated.

Future Research Directions and Emerging Academic Areas

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of substituted morpholines is an area of active research, with a growing emphasis on "green chemistry" principles. Traditional methods for creating morpholine (B109124) derivatives can be inefficient. researchgate.nethnsincere.com Future research will likely focus on developing more sustainable and efficient pathways to 2,4,6-trimethylmorpholine.

Recent breakthroughs in the synthesis of other morpholines provide a roadmap for this endeavor. For instance, a simple, high-yield, two-step protocol using inexpensive reagents like ethylene (B1197577) sulfate (B86663) has been reported for converting 1,2-amino alcohols to morpholines. researchgate.nethnsincere.comthieme-connect.com This redox-neutral method offers significant environmental and safety benefits over traditional multi-step processes. researchgate.net Adapting such innovative strategies, including photocatalytic methods and Pd-catalyzed carboamination reactions, could lead to more efficient and scalable production of this compound. semanticscholar.orgepa.gov

Table 1: Comparison of Synthetic Approaches for Substituted Morpholines

| Methodology | Key Features | Potential Advantages for this compound Synthesis |

|---|---|---|

| Traditional Annulation | Often involves reagents like chloroacetyl chloride and subsequent reduction steps. researchgate.net | Well-established but can generate significant waste. |

| Ethylene Sulfate Protocol | A two-step, redox-neutral process. researchgate.nethnsincere.com | Higher efficiency, reduced waste, improved safety profile. researchgate.net |

| Pd-catalyzed Carboamination | Allows for stereoselective synthesis of specific isomers. semanticscholar.org | Precise control over the stereochemistry of the final product. |

| Photocatalytic Coupling | Uses light energy to drive the reaction, often under mild conditions. epa.gov | Energy-efficient and allows for novel bond formations. |

Advanced Spectroscopic and Spectrometric Techniques for Deeper Structural and Dynamic Understanding

A thorough understanding of the three-dimensional structure and dynamic behavior of this compound is crucial. While standard spectroscopic methods are foundational, future research will leverage more advanced techniques to gain deeper insights.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, has been effectively used to determine the preferred conformations and stereochemistry of substituted morpholines. acs.orgnih.gov Future studies on this compound could employ advanced NMR experiments to probe its conformational dynamics in various solvents and at different temperatures.

Furthermore, sophisticated mass spectrometry (MS) techniques, such as tandem mass spectrometry (MS/MS or MS³), can provide detailed information about the compound's fragmentation patterns, aiding in its unambiguous identification and characterization, especially in complex mixtures. jchemrev.com The development of derivatization methods compatible with Gas Chromatography-Mass Spectrometry (GC-MS) could also enable sensitive and rapid quantification in various matrices. inchem.orgnih.gov

Integration of Computational Methods for Rational Design and Prediction

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, computational methods offer a powerful way to predict its properties and guide experimental work. Future research will increasingly integrate molecular docking, molecular dynamics (MD) simulations, and quantum mechanics calculations. researchgate.net

These computational approaches can be used to:

Predict Physicochemical Properties: Calculate parameters such as solubility, stability, and conformational preferences.

Guide Rational Design: Model interactions with biological targets, such as enzymes or receptors, to design new derivatives with specific activities. researchgate.netnih.gov

Understand Reaction Mechanisms: Elucidate the pathways of synthetic reactions to optimize conditions and improve yields.

By using proprietary modeling software and in silico methods, researchers can screen virtual libraries of related compounds, prioritizing the synthesis of those with the most promising predicted characteristics. researchgate.netresearchgate.net

Exploration of Stereoisomeric Effects on Specific Chemical Transformations and Biological Interactions

The presence of three methyl groups on the morpholine ring of this compound results in multiple stereoisomers. The spatial arrangement of these groups can have a profound impact on the molecule's chemical reactivity and its interactions with other chiral molecules, such as biological macromolecules.

Future research must focus on the stereoselective synthesis of individual isomers of this compound to allow for the study of their distinct properties. semanticscholar.org Structure-activity relationship (SAR) studies are essential to determine how stereochemistry influences biological activity. nih.gov For instance, in other morpholine derivatives, stereoisomerism is a key determinant of efficacy as inhibitors of monoamine reuptake. nih.gov Investigating how each stereoisomer of this compound interacts differently with enzymes or receptors will be a critical area of academic inquiry. acs.orgresearchgate.net

Investigation into its Role in Complex Biochemical Pathways and Environmental Processes

The ultimate fate and influence of this compound in biological and environmental systems are largely unknown and represent a vital area for future research. The morpholine scaffold is present in many bioactive molecules and pharmaceuticals, where it is often used to improve properties like solubility and metabolic stability. nih.gove3s-conferences.org

Key research questions to be addressed include:

Biochemical Interactions: How does this compound interact with key metabolic enzymes? Studies on the parent compound, morpholine, show that its degradation can involve cytochrome P-450 monooxygenases, which cleave the C-N bond. nih.gov Investigating whether the trimethyl substitution alters this pathway is a crucial next step.

Biodegradability: What is the environmental persistence of this compound? While morpholine itself is biodegradable by certain specialized microbes, the rate can be slow. inchem.orgresearchgate.net Studies on other N-alkylated morpholines have shown that the length and nature of the alkyl chains significantly affect biodegradability. nih.govnih.gov Research is needed to determine the specific microorganisms and pathways involved in the degradation of the trimethylated form.

Environmental Fate: Due to the high water solubility of the parent compound, there is potential for release into aquatic environments through industrial effluents. researchgate.netnih.govresearchgate.net A significant concern for secondary amines like morpholine is the potential for environmental nitrosation to form N-nitrosomorpholine, a known carcinogen. researchgate.netresearchgate.net Future studies must assess the environmental transport, fate, and potential for transformation of this compound under various conditions.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Chloroacetyl chloride |

| Ethylene sulfate |

| Morpholine |

Q & A

What are the standard synthetic routes for 2,4,6-trimethylmorpholine derivatives in pharmacological research?

Basic Research Focus

The synthesis of this compound derivatives typically involves modular approaches to introduce substituents at the phenyl or morpholine ring. A common method includes:

- Stepwise alkylation/halogenation : For example, reacting 3-chlorophenyl precursors with methyl iodide or aldehydes (e.g., propionaldehyde, acetaldehyde) under basic conditions (e.g., KCO) to introduce methyl or ethyl groups at specific positions .

- Salt formation : Final purification via column chromatography and recrystallization to yield hydrochloride salts, ensuring stereochemical purity (e.g., (S,S)-configured derivatives) .

- Validation : Confirmation of synthetic success through ESI-MS and H/C NMR spectroscopy to verify substituent positions and purity (>95%) .

How are this compound derivatives characterized for structural confirmation in academic studies?

Basic Research Focus

Structural characterization relies on:

- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra identify proton environments and carbon frameworks, distinguishing between regioisomers (e.g., differentiating 3,5,5-trimethyl vs. 4-ethyl substitutions) .

- Mass Spectrometry (MS) : ESI-MS provides molecular ion peaks (e.g., [M+H]) and fragmentation patterns to confirm molecular weights and functional groups .

- Chromatographic purity : HPLC or TLC with UV detection ensures >95% purity, critical for biological assays .

How can researchers evaluate the inhibitory effects of this compound derivatives on monoamine transporters?

Advanced Research Focus

Inhibition of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters is assessed via:

- Radioligand uptake assays : Using H-labeled neurotransmitters in synaptosomal preparations or transfected cell lines (e.g., HEK-293 cells expressing human DAT/NET/SERT). Compounds are tested at varying concentrations (e.g., 1 nM–10 µM) to calculate IC values .

- Comparative analysis : Benchmarking against reference inhibitors (e.g., (S,S)-hydroxybupropion) to determine relative potency. For example, derivatives like 5a-5h show 2–5x higher DAT/NET inhibition than hydroxybupropion .

What methodologies are employed to assess the α3β4 nicotinic acetylcholine receptor (nAChR) antagonism of this compound analogues?

Advanced Research Focus

α3β4 nAChR antagonism is evaluated using:

- Electrophysiology : Patch-clamp recordings in Xenopus oocytes expressing α3β4 receptors to measure current inhibition by test compounds (e.g., 10 µM) .

- Functional assays : Calcium flux assays in neuroblastoma cells (e.g., SH-SY5Y) preloaded with Fluo-4 AM, quantifying % inhibition of nicotine-induced responses .

- Behavioral models : Conditioned place preference (CPP) in rodents to assess blockade of nicotine reward, with high-efficacy derivatives (e.g., 5d, 5e) showing >80% reduction in nicotine-CPP acquisition .

How do structural modifications at specific positions influence the pharmacological profile of this compound derivatives?

Advanced Research Focus

Key structure-activity relationships (SAR) include:

- Phenyl substituents : Electron-withdrawing groups (e.g., 3'-Cl) enhance α3β4 antagonism and transporter inhibition, while bulky groups (e.g., propyl) reduce bioavailability .

- Morpholine ring alkylation : 3,5,5-Trimethyl substitution optimizes DAT/NET inhibition (IC ~50 nM), whereas 4-ethyl groups improve metabolic stability in hepatic microsomes .

- Chirality : (S,S)-configured derivatives exhibit 3–10x higher potency than (R,R)-isomers due to better receptor fit .

What strategies are recommended for resolving contradictory in vitro vs. in vivo efficacy data for this compound-based compounds?

Advanced Research Focus

Address discrepancies through:

- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS to confirm adequate exposure in vivo .

- Metabolite identification : Use hepatocyte incubations or in vivo sampling to detect active/inactive metabolites that may explain reduced efficacy .

- Dose-response refinement : Test higher doses or alternative administration routes (e.g., intraperitoneal vs. oral) to achieve effective concentrations .

- Target engagement assays : Ex vivo receptor occupancy studies using radiolabeled ligands (e.g., H-epibatidine for α3β4 nAChRs) to confirm target modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.